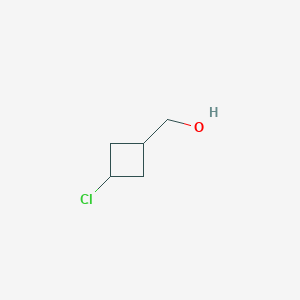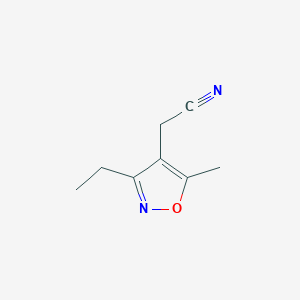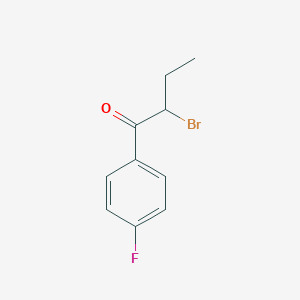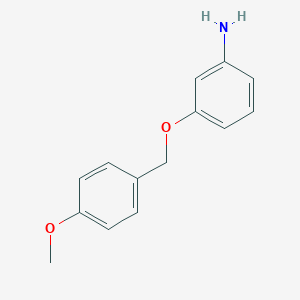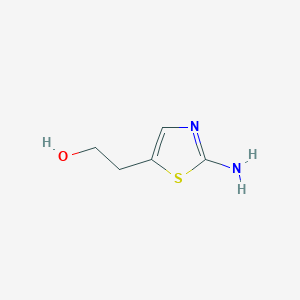
2-Ethoxychromane
Vue d'ensemble
Description
2-Ethoxychroman is a heterocyclic organic compound belonging to the chroman family. It is characterized by a chroman ring structure with an ethoxy group attached to the second carbon atom. This compound is a colorless liquid with a sweet odor and is used in various fields, including medical, environmental, and industrial research.
Applications De Recherche Scientifique
2-Ethoxychroman has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.
Industry: 2-Ethoxychroman is utilized in the development of materials with specific optical and electronic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxychroman can be achieved through several methods. One common approach involves the reaction of chroman-2-one with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of 2-Ethoxychroman.
Industrial Production Methods: Industrial production of 2-Ethoxychroman often involves the use of catalytic processes to enhance yield and efficiency. For instance, the use of palladium-catalyzed coupling reactions can facilitate the formation of the ethoxy group on the chroman ring. This method is advantageous due to its high selectivity and mild reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethoxychroman undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromanones or chromanols.
Reduction: Reduction reactions can convert 2-Ethoxychroman to its corresponding dihydro derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed:
Mécanisme D'action
The mechanism of action of 2-Ethoxychroman involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, 2-Ethoxychroman can interact with signaling pathways related to inflammation and cell survival .
Comparaison Avec Des Composés Similaires
Chromane: A parent compound with a similar ring structure but without the ethoxy group.
Chroman-2-one: A related compound with a ketone group at the second carbon atom.
2-Methoxychroman: A compound with a methoxy group instead of an ethoxy group.
Comparison: 2-Ethoxychroman is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties. Compared to chromane, 2-Ethoxychroman exhibits different reactivity and solubility characteristics. The ethoxy group also influences the compound’s biological activity, making it a valuable molecule for various research applications .
Propriétés
IUPAC Name |
2-ethoxy-3,4-dihydro-2H-chromene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-2-12-11-8-7-9-5-3-4-6-10(9)13-11/h3-6,11H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPALXIFLOLAXEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90559350 | |
| Record name | 2-Ethoxy-3,4-dihydro-2H-1-benzopyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90559350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10419-35-9 | |
| Record name | 2-Ethoxy-3,4-dihydro-2H-1-benzopyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90559350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-ethoxychroman used to study the mechanism of the designed G-quadruplex alkylating agents?
A1: 2-Ethoxychroman itself doesn't directly interact with G-quadruplexes. Instead, it serves as a valuable tool for studying the mechanism of the newly developed alkylating agents. The agents, naphthalene diimides tethered to quinone-methide precursors, are activated at 40°C, generating reactive quinone-methide intermediates. These intermediates are highly electrophilic and can form covalent bonds with DNA. To confirm the involvement of quinone-methide in the alkylation process, researchers introduced 2-ethoxychroman into the reaction mixture. 2-Ethoxychroman acts as a trapping agent, reacting with the quinone-methide intermediate via a hetero Diels-Alder [4+2] cycloaddition reaction []. This trapping reaction effectively captures the transient intermediate, providing strong evidence for its presence and role in the alkylation mechanism.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


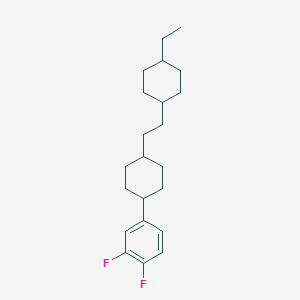
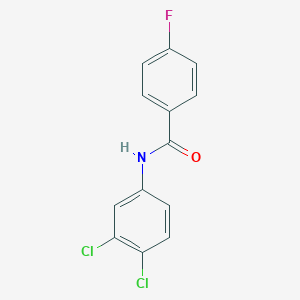
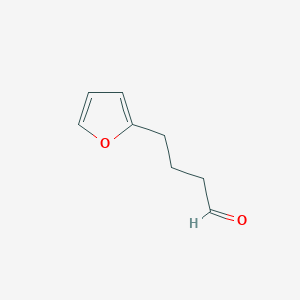
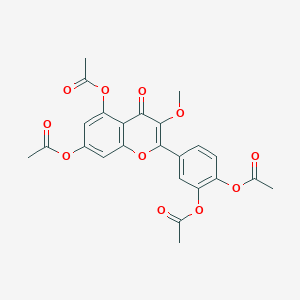
![2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene](/img/structure/B174795.png)
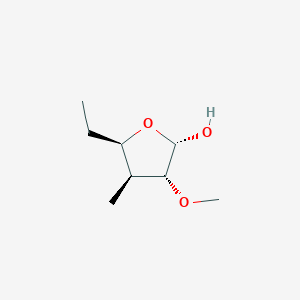
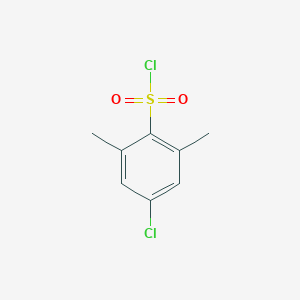
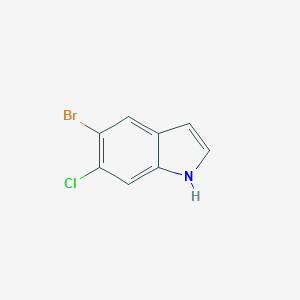
![2-[(3-Chloro-4-methylphenyl)carbamoyl]benzoic acid](/img/structure/B174803.png)
